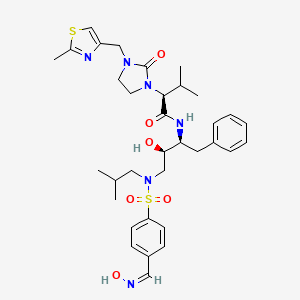
E-Oximinoarylsulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of E-Oximinoarylsulfonamide typically involves the reaction of sulfonyl chlorides with an amine. For example, the reaction of sulfonyl chlorides with primary or secondary amines in the presence of a base such as pyridine can yield sulfonamides . This method is widely used in laboratory settings due to its simplicity and efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those in laboratory settings. High-pressure homogenization and ultrasonication are common techniques used to ensure the efficient mixing of reactants and the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
E-Oximinoarylsulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
E-Oximinoarylsulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of E-Oximinoarylsulfonamide involves its interaction with specific molecular targets and pathways. For example, as an HIV protease inhibitor, the compound binds to the active site of the protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The molecular targets and pathways involved in its action include the protease enzyme and associated signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to E-Oximinoarylsulfonamide include other sulfonamides and their derivatives, such as:
Sulfanilamide: A widely used antibiotic.
Sulfamethoxazole: Another antibiotic with a similar structure.
Ampiroxicam: An anti-inflammatory drug that also contains a sulfonamide group.
Uniqueness
This compound is unique due to its specific structural features, including the presence of an oxime group and an arylsulfonamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other sulfonamides .
Propiedades
Fórmula molecular |
C34H46N6O6S2 |
|---|---|
Peso molecular |
698.9 g/mol |
Nombre IUPAC |
(2S)-N-[(2S,3R)-3-hydroxy-4-[[4-[(Z)-hydroxyiminomethyl]phenyl]sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]-3-methyl-2-[3-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-oxoimidazolidin-1-yl]butanamide |
InChI |
InChI=1S/C34H46N6O6S2/c1-23(2)19-39(48(45,46)29-13-11-27(12-14-29)18-35-44)21-31(41)30(17-26-9-7-6-8-10-26)37-33(42)32(24(3)4)40-16-15-38(34(40)43)20-28-22-47-25(5)36-28/h6-14,18,22-24,30-32,41,44H,15-17,19-21H2,1-5H3,(H,37,42)/b35-18-/t30-,31+,32-/m0/s1 |
Clave InChI |
PJLSJXTZOMOVBI-FORPJIAOSA-N |
SMILES isomérico |
CC1=NC(=CS1)CN2CCN(C2=O)[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CN(CC(C)C)S(=O)(=O)C4=CC=C(C=C4)/C=N\O)O |
SMILES canónico |
CC1=NC(=CS1)CN2CCN(C2=O)C(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(CN(CC(C)C)S(=O)(=O)C4=CC=C(C=C4)C=NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















